molecular formula C18H18FN5O B7496073 2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide

2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No. B7496073
M. Wt: 339.4 g/mol
InChI Key: CRRHUNJSVGOQDQ-UHFFFAOYSA-N
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Description

2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide, also known as JNJ-40411813, is a novel drug compound that has garnered attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide acts as a selective antagonist of the dopamine D2 receptor and the serotonin 5-HT2A receptor. By blocking these receptors, 2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide can modulate the activity of dopamine and serotonin in the brain, which can lead to changes in behavior and cognition.
Biochemical and Physiological Effects
2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to reduce the symptoms of schizophrenia in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide is its selectivity for the dopamine D2 receptor and the serotonin 5-HT2A receptor. This selectivity makes it a useful tool for studying the role of these receptors in the brain. However, one limitation of 2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide is its relatively short half-life, which can make it difficult to study in vivo.

Future Directions

There are several future directions for research on 2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide. One area of interest is its potential use in the treatment of neurological disorders such as schizophrenia and Alzheimer's disease. Another area of interest is its potential use as a tool for studying the dopamine D2 receptor and the serotonin 5-HT2A receptor. Finally, there is also interest in developing new derivatives of 2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide with improved pharmacokinetic properties.

Synthesis Methods

2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide is synthesized through a multistep process, which involves the reaction of 4-cyanopyridine-2-carboxylic acid with 1-(4-fluorophenyl)piperazine in the presence of thionyl chloride. The resulting intermediate is then reacted with N-(tert-butoxycarbonyl)glycine to form the final product.

Scientific Research Applications

2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide has been studied extensively for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of neurological disorders such as schizophrenia and Alzheimer's disease. In addition, 2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide has also been investigated for its potential use in the treatment of cancer.

properties

IUPAC Name

2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O/c19-15-1-3-16(4-2-15)22-18(25)13-23-7-9-24(10-8-23)17-11-14(12-20)5-6-21-17/h1-6,11H,7-10,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRHUNJSVGOQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)C3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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